8-Hydroxy-2-methylquinoline-5-sulfonic acid

Description

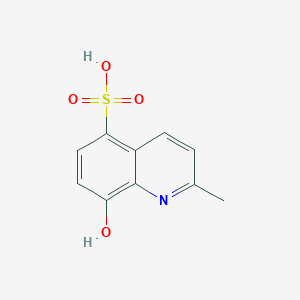

8-Hydroxy-2-methylquinoline-5-sulfonic acid (CAS: 547-91-1, molecular formula: C₁₀H₉NO₄S) is a sulfonated derivative of 8-hydroxyquinoline (8-HQ), a well-known chelating agent. The compound features a hydroxyl group at the 8-position, a methyl group at the 2-position, and a sulfonic acid group at the 5-position of the quinoline ring . Its structure enables versatile coordination with metal ions, making it useful in analytical chemistry, pharmaceuticals, and materials science. The sulfonic acid group enhances water solubility, while the methyl group introduces steric and electronic effects that differentiate it from other 8-HQ derivatives . It commonly crystallizes as a monohydrate, with water molecules participating in hydrogen-bonding networks .

Properties

IUPAC Name |

8-hydroxy-2-methylquinoline-5-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-6-2-3-7-9(16(13,14)15)5-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYCCKHYFOQHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364829 | |

| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29021-67-8 | |

| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-methylquinoline-5-sulfonic acid typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced at the 8th position through a hydroxylation reaction using reagents like hydrogen peroxide or peracids.

Introduction of the Methyl Group: The methyl group can be introduced at the 2nd position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Sulfonic Acid Group: The sulfonic acid group can be introduced at the 5th position through sulfonation using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the synthesis of 8-Hydroxy-2-methylquinoline-5-sulfonic acid may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-methylquinoline-5-sulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline-8-one or quinoline-8-aldehyde.

Reduction: Formation of 2-methyl-8-hydroxy-1,2,3,4-tetrahydroquinoline.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "8-Hydroxy-2-methylquinoline-5-sulfonic acid" are not available in the search results, the results do provide information regarding the properties, synthesis, and applications of related compounds, such as 8-hydroxyquinoline-5-sulfonic acid and its derivatives.

8-Hydroxyquinoline Derivatives: Applications and Research

8-Hydroxyquinoline and its derivatives exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making them significant in medicinal chemistry . These compounds are used in various fields, such as light-emitting diodes, nuclear medicine, cancer treatment, and for addressing neurodegenerative disorders .

Key Applications and Research Areas:

- Antimicrobial Activity: 8-Hydroxyquinoline-5-sulfonic acid demonstrates antibacterial and antifungal activity, particularly when complexed with metal ions like copper(II) (Cu2+) and iron(III) (Fe3+) .

- Antitumor Activity: 8-Hydroxyquinoline-5-sulfonic acid and its complexes exhibit cytotoxicity against human cervical HeLa tumor cells in vitro, suggesting potential applications in local tumor treatment .

- Chelating Ability: The biological activity of 8-hydroxyquinolines is attributed to their ability to chelate metal ions of biological significance, and this activity is enhanced through complexation with copper or iron ions .

- Multidrug Resistance (MDR) Reversal: 8-Hydroxyquinoline-derived Mannich bases possess anticancer activity against multidrug-resistant cells .

- Disinfectants and Antiseptics: Substituted sulfonic acids are employed in the creation of disinfectants, deodorants, and antiseptics, as well as drugs for treating minor wounds, disinfecting skin, and purifying drinking water during emergencies .

Research into Derivatives and Modifications:

- Modifying the substitution pattern of the 8-hydroxyquinoline scaffold can fine-tune its diverse biological activities .

- Introducing aromatic amide substitution at position 2 on the quinoline ring can increase lipophilicity and antiviral activity .

- Attaching glucoconjugates can serve as a prodrug-development strategy and may enhance the anticancer activity of 8-hydroxyquinolines against certain cancer cell lines .

- Substituting electron-withdrawing groups at position 5 on the quinoline ring can improve anticancer activity .

Synthesis and Characterization:

- Solvent-assisted co-grinding is a method used to form cocrystals of 8-hydroxy quinoline-5-sulfonic acid .

- Spectroscopic techniques are used to characterize the vibrational spectra and electronic properties of 8-hydroxyquinoline-5-sulfonic acid .

8-Hydroxy-2-methylquinoline-5-sulfonic acid:

- 8-Hydroxy-2-methylquinoline-5-sulfonic acid is a building block used in chemical research .

- It is available as a chemical compound with a purity of 97.00% .

Safety and Handling:

- 8-Hydroxy-2-methylquinoline-5-sulfonic acid is associated with certain hazards, and precautions should be taken during handling, including avoiding dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylquinoline-5-sulfonic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to changes in their structure and function. The molecular targets and pathways involved include:

Metalloenzymes: Inhibition of enzymes such as metalloproteases and metallo-beta-lactamases.

DNA: Intercalation into DNA strands, leading to inhibition of DNA replication and transcription.

Proteins: Binding to protein active sites, altering their conformation and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Position: The 5-sulfonic acid group in 8-hydroxy-2-methylquinoline-5-sulfonic acid enhances water solubility, similar to HQS . In contrast, 8-hydroxyquinoline-2-sulfonic acid exhibits different metal-binding behavior due to the sulfonic acid’s position .

Fluorescence and Metal Chelation

- Fluorescence Properties: HQS forms highly fluorescent complexes with Cd²⁺, Mg²⁺, and Zn²⁺ in aqueous media (detection limits <1 picomole) . The methyl group in 8-hydroxy-2-methylquinoline-5-sulfonic acid may alter fluorescence intensity by modifying electron density or steric interactions with metal ions .

- Surfactant Interactions : HQS fluorescence is enhanced in hexadecyltrimethylammonium (HTA) media, but methylated analogs may show reduced enhancement due to hydrophobic interference .

Biological Activity

8-Hydroxy-2-methylquinoline-5-sulfonic acid (also known as 8-HQ-5-SO3H) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article explores the biological activity of 8-HQ-5-SO3H, including its antimicrobial, anticancer, and antifungal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 8-Hydroxy-2-methylquinoline-5-sulfonic acid consists of a quinoline ring with a hydroxyl group at the 8-position, a methyl group at the 2-position, and a sulfonic acid group at the 5-position. This unique structure contributes to its biological activity by enhancing solubility and reactivity with biological targets.

Antimicrobial Activity

8-HQ-5-SO3H exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the chelation of metal ions essential for bacterial growth and metabolism.

Table 1: Antimicrobial Activity of 8-Hydroxy-2-methylquinoline-5-sulfonic Acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, 8-HQ-5-SO3H has demonstrated antifungal activity against several fungal pathogens. Its efficacy against Candida species is particularly noteworthy, making it a potential candidate for treating fungal infections.

Case Study:

A study evaluated the antifungal activity of 8-HQ-5-SO3H against Candida albicans. The results indicated that the compound inhibited fungal growth with an MIC of 25 µg/mL, suggesting its potential as an antifungal agent in clinical applications.

Anticancer Activity

The anticancer properties of 8-HQ-5-SO3H have been investigated in various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| HeLa (Cervical cancer) | 18 |

The biological activity of 8-HQ-5-SO3H can be attributed to several mechanisms:

- Metal Ion Chelation: The sulfonic acid group enhances the compound's ability to chelate metal ions, which are crucial for microbial growth.

- Reactive Oxygen Species (ROS) Production: The compound increases ROS levels in cancer cells, leading to oxidative damage and apoptosis.

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in DNA replication and repair in both bacteria and cancer cells.

Recent Advances in Research

Recent studies have focused on synthesizing new derivatives of 8-HQ-5-SO3H to enhance its biological activity. Modifications to the quinoline core have shown promise in improving potency against resistant strains of bacteria and various cancer cell lines.

Research Findings:

A comparative study analyzed several derivatives of 8-HQ-5-SO3H, revealing that certain substitutions at the quinoline ring significantly increased antimicrobial and anticancer activities while reducing cytotoxicity in normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.